molecular formula C17H13Cl2NO3 B8325946 methyl N-(3,4-dichlorobenzyl)-4-hydroxyindole-2-carboxylate

methyl N-(3,4-dichlorobenzyl)-4-hydroxyindole-2-carboxylate

Cat. No. B8325946
M. Wt: 350.2 g/mol
InChI Key: KSKVWPCHEZDKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06953809B2

Procedure details

Sodium methoxide (92 mg) was added to methyl 4-acetoxy-N-(3,4-dichlorobenzyl)indole-2-carboxylate in methanol (10 ml) and the reaction stirred for 4 hours. The reaction was then acidified with 2 M HCl to precipitate a white solid which was filtered and dried in vacuo (0.21 g, 77%); NMR δ (CD3SOCD3) 3.80 (s, 3H), 5.74 (s, 2H), 6.45 (d, 1H), 6.75-6.82 (m, 1H), 6.95 (d, 1H), 7.04-7.15 (m, 2H), 7.30 (m, 1H), 7.41 (s, 1H), 9.89 (s, 1H); M/z (+) 318 (MH+).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
methyl 4-acetoxy-N-(3,4-dichlorobenzyl)indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C([O:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[C:11]([C:26]([O:28][CH3:29])=[O:27])[N:12]2[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([Cl:25])[CH:19]=1)(=O)C.Cl>CO>[Cl:25][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][C:21]=1[Cl:24])[CH2:17][N:12]1[C:13]2[C:9](=[C:8]([OH:7])[CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:26]([O:28][CH3:29])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
methyl 4-acetoxy-N-(3,4-dichlorobenzyl)indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C2C=C(N(C2=CC=C1)CC1=CC(=C(C=C1)Cl)Cl)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (0.21 g, 77%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(CN2C(=CC3=C(C=CC=C23)O)C(=O)OC)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.